![molecular formula C13H23NO4 B15329098 tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrano[3,2-b]pyrrole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate typically involves multiple steps, starting with the construction of the pyrano[3,2-b]pyrrole core This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxymethyl group makes it susceptible to oxidation, forming aldehydes or carboxylic acids. Reduction reactions can convert the compound into its corresponding alcohol derivatives. Substitution reactions can introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions: Oxidation reactions may use reagents such as chromium(VI) oxide or Dess-Martin periodinane, while reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate can be used as a building block for the synthesis of bioactive compounds. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: In medicine, this compound and its derivatives can be explored for their therapeutic potential. Research may focus on developing new drugs or treatments based on its chemical properties and biological activities.
Industry: Industrially, this compound can be utilized in the production of advanced materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Pyrano[3,2-b]pyrrole derivatives
Tert-butyl hydroxymethyl compounds
Other pyrano[3,2-b]pyrrole-1-carboxylate derivatives
Uniqueness: Tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of precursors (e.g., cyclopentanone derivatives) and functional group modifications. For example, cyclization under acidic conditions followed by esterification with tert-butyl chloroformate is a common approach. Reaction optimization requires precise temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane for inert conditions), and catalysts (e.g., DMAP for esterification). Yield improvements often depend on stoichiometric ratios and purification via column chromatography .
Q. How can the structure of this compound be confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemistry), mass spectrometry (HRMS for molecular weight), and X-ray crystallography (using SHELX programs for refinement ). For hydroxymethyl group verification, 2D NMR (COSY, HSQC) is critical to resolve overlapping signals in the bicyclic system. Crystallographic data should be deposited in repositories like the Cambridge Structural Database for validation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on structurally similar tert-butyl pyrrolidine derivatives, wear P95/P1 respirators for particle filtration and nitrile gloves to prevent dermal exposure. Use fume hoods for synthesis steps involving volatile solvents. Acute toxicity data for related compounds suggest avoiding inhalation and implementing spill containment protocols (e.g., absorbent materials for organic spills) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT with Gaussian 09) to predict reaction energetics and transition states. Pair this with ICReDD’s reaction path search methods to narrow experimental conditions (e.g., solvent polarity, catalyst loading). For example, simulate nucleophilic attack pathways on the hydroxymethyl group to prioritize viable synthetic routes .
Q. What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. For diastereomers, compare experimental NMR data with computed spectra (using ACD/Labs or MestReNova). If crystallography fails due to poor crystal growth, employ VCD (vibrational circular dichroism) to assign absolute configurations .
Q. How can the hydroxymethyl group’s reactivity be exploited in bioconjugation or prodrug design?
- Methodological Answer : The hydroxymethyl group enables carbamate formation (e.g., reaction with isocyanates for prodrug linkages) or oxidation to aldehydes (using Dess-Martin periodinane) for site-specific bioconjugation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize adducts via LC-MS .
Q. What experimental designs mitigate degradation during long-term storage?
- Methodological Answer : Store under argon at −20°C in amber vials to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation occurs (e.g., tert-butyl group cleavage), reformulate with stabilizing excipients like trehalose or cyclodextrins .
Q. Key Research Findings
- The bicyclic pyrrolidine core enhances metabolic stability in drug candidates, as shown in analogs with similar frameworks .
- Hydroxymethyl derivatives exhibit pH-dependent solubility , making them suitable for controlled-release formulations .
- Computational models predict high enantioselectivity in reactions targeting the hydroxymethyl group, validated by chiral HPLC .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-6-11-10(14)5-4-9(8-15)17-11/h9-11,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODHLUDMIVDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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